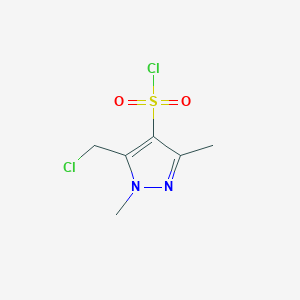

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2O2S/c1-4-6(13(8,11)12)5(3-7)10(2)9-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFGFYMAXCSXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)Cl)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride typically involves the chloromethylation of 1,3-dimethylpyrazole followed by sulfonylation. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid. The sulfonylation step involves the reaction of the chloromethylated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed through the reaction with amines.

Sulfonic Acids: Resulting from oxidation reactions.

Various Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride is as a pharmaceutical intermediate. It serves as a building block for synthesizing various bioactive compounds, particularly sulfonamides, which are known for their antimicrobial properties. The compound can be used to modify existing drugs or create new derivatives with enhanced efficacy or reduced side effects .

Case Study: Synthesis of Antimicrobial Agents

In a study focused on developing new antimicrobial agents, researchers utilized 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride as an intermediate to synthesize novel sulfonamide derivatives. These derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L .

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Its structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.

Case Study: Antiproliferative Activity

A series of experiments evaluated the antiproliferative effects of compounds derived from 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride against different cancer cell lines. The results indicated that certain derivatives showed promising potency, with GI50 values (the concentration required to inhibit cell growth by 50%) as low as 38 nM . This suggests that structural modifications can significantly enhance the compound's anticancer activity.

Data Summary Table

| Application Type | Tested Compound | Activity/Effect | Remarks |

|---|---|---|---|

| Pharmaceutical Intermediate | 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride | Synthesis of sulfonamide derivatives | Effective against MRSA |

| Anticancer Research | Derivatives from 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride | Antiproliferative activity | GI50 values as low as 38 nM |

| Mechanism of Action | Various derivatives | Inhibition of folate synthesis | Targeting bacterial growth |

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages, which are crucial in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride with structurally or functionally related compounds:

Table 1: Key Properties of Comparable Compounds

Structural and Functional Comparisons

Core Heterocycle Differences Pyrazole vs. Thiazole/Benzothiadiazole: The pyrazole ring in the target compound provides moderate aromaticity and stability, whereas thiazole (in C₉H₅Cl₂NO₂S₂) and benzothiadiazole (in C₆H₂ClN₃O₂S₂) rings exhibit stronger electron-withdrawing effects due to sulfur and nitrogen atoms, enhancing electrophilicity . Chloromethyl vs.

Reactivity and Synthesis Sulfonyl Chloride Reactivity: All sulfonyl chloride derivatives (e.g., C₉H₅Cl₂NO₂S₂, C₆H₂ClN₃O₂S₂) are prone to hydrolysis and react with amines or alcohols. However, the benzothiadiazole derivative (C₆H₂ClN₃O₂S₂) shows faster hydrolysis due to its electron-deficient core . Chloromethyl Functionalization: The target compound’s chloromethyl group reacts similarly to 1-(chloromethyl)-3,5-dimethylbenzene (C₉H₁₁Cl), but the latter achieves 71% yield under mild SOCl₂ conditions, suggesting optimized protocols for aromatic chloromethylation .

Application-Specific Variations Pharmaceutical vs. Industrial Use: The target compound and C₁₇H₁₃Cl₃N₂S are tailored for drug discovery, while benzothiadiazole sulfonyl chlorides (e.g., C₆H₂ClN₃O₂S₂) are employed in dye synthesis due to their strong chromophores . Thermal Stability: Pyrazole-based sulfonyl chlorides generally exhibit higher thermal stability than thiazole analogs, as noted in differential scanning calorimetry (DSC) studies .

Biological Activity

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride contains a pyrazole core with a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives. The molecular formula is C₇H₈ClN₃O₂S, and its structure can be represented as follows:

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride, exhibit promising antimicrobial activity. A study evaluated several pyrazole-sulfonamide derivatives for their antibacterial effects against various pathogens. The results demonstrated that compounds with the sulfonamide moiety exhibited significant antimicrobial activity at concentrations ranging from 31.25 to 250 µg/mL against microorganisms such as Candida albicans and Saccharomyces cerevisiae .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 4f | 62.5 | Antifungal |

| 3a | 62.5 | Antifungal |

| 4g | 31.25 | Antifungal |

Antiviral Activity

The compound has also been explored for antiviral properties. A related study highlighted a pyrazole-sulfonamide derivative that demonstrated low micromolar potency against Yellow Fever Virus (YFV), indicating that similar compounds may possess antiviral capabilities . The mechanism of action likely involves the inhibition of viral replication through interaction with specific viral enzymes or proteins.

The biological activity of 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride is attributed to its ability to interact with various molecular targets. The sulfonyl chloride group can react with nucleophiles in biological systems, potentially leading to the modification of proteins or nucleic acids. This reactivity may result in the modulation of enzyme activities or receptor functions, contributing to its antimicrobial and antiviral effects .

Study on Antimicrobial Activity

A comprehensive study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, compounds containing the sulfonamide group showed enhanced antimicrobial properties compared to their non-sulfonamide counterparts. The study concluded that the synergistic effect between the pyrazole and sulfonamide moieties could be responsible for the observed biological activities .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of pyrazole derivatives with target proteins. One study reported a weak binding energy of -5.6 kcal/mol for a related compound with Penicillin Binding Protein 4 (PBP4), suggesting potential for further optimization in drug design . These findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the common synthetic routes for preparing 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves three key steps:

Cyclocondensation : Formation of the pyrazole core using reagents like ethyl acetoacetate and hydrazine derivatives under reflux conditions in ethanol .

Sulfonation : Introduction of the sulfonyl group via reaction with chlorosulfonic acid or sulfur trioxide derivatives. Solvent choice (e.g., DMF or pyridine) and temperature (0–5°C) are critical to avoid over-sulfonation .

Chloromethylation : Reaction with chloromethylating agents (e.g., ClCH₂SO₂Cl) in the presence of catalysts like K₂CO₃. Yield optimization (77–89%) depends on stoichiometric control and reaction time (9–13 hours) .

Key factors affecting yields: purity of intermediates, solvent polarity, and catalyst selection (e.g., transition metal chlorides for regioselective chlorination) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride?

- Methodological Answer :

- IR Spectroscopy : Identifies sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and chloromethyl (C-Cl stretch at ~650 cm⁻¹) groups .

- ¹H/¹³C NMR : Confirms methyl group environments (δ 2.4–3.1 ppm for CH₃) and pyrazole ring proton coupling patterns .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Ensures C, H, N, S, and Cl composition matches theoretical values .

Advanced Research Questions

Q. How can researchers optimize the chloromethylation step to minimize by-products?

- Methodological Answer :

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of chloromethylating agent to the pyrazole precursor to avoid di-substitution .

- Temperature Control : Maintain 10–15°C during reagent addition to suppress side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or FeCl₃) to enhance regioselectivity at the 4-position .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the target compound .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental X-ray crystallography data (e.g., bond lengths/angles) to validate structural models .

- NMR Chemical Shift Prediction : Use software like ACD/Labs or Gaussian to simulate spectra and identify discrepancies in proton environments .

- Dynamic Effects : Account for solvent polarity and temperature in simulations to align with experimental conditions .

Q. How should stability studies for this compound be designed under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Light Sensitivity : Conduct UV-vis spectroscopy before/after exposure to UV light (254 nm) to detect photodegradation .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and moisture uptake .

Q. What computational methods predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodological Answer :

- Fukui Function Analysis : Calculate electrophilic/nucleophilic sites using DFT to identify reactive centers .

- Transition State Modeling : Simulate SN2 mechanisms (e.g., with amines or alcohols) using Gaussian or ORCA to predict activation barriers .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to refine reaction energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.